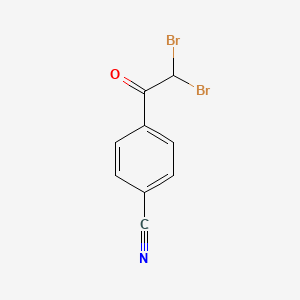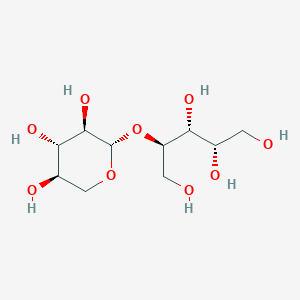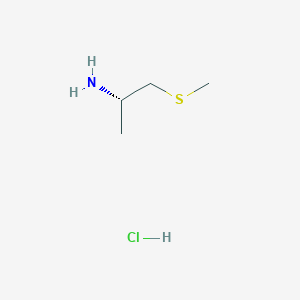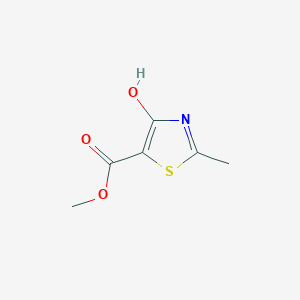![molecular formula C14H20N4O9 B13429288 2-[(2-Azidoacetyl)amino]-2-deoxy-, 3,4,6-beta-D-mannopyranose Triacetate](/img/structure/B13429288.png)
2-[(2-Azidoacetyl)amino]-2-deoxy-, 3,4,6-beta-D-mannopyranose Triacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Azidoacetyl)amino]-2-deoxy-, 3,4,6-beta-D-mannopyranose Triacetate is a complex organic compound with the molecular formula C14H21N3O9. It is a derivative of mannose, a type of sugar, and contains an azido group, which is known for its reactivity in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Azidoacetyl)amino]-2-deoxy-, 3,4,6-beta-D-mannopyranose Triacetate typically involves multiple steps One common method starts with the acetylation of mannose to protect the hydroxyl groupsThe final product is obtained after purification and characterization .
Industrial Production Methods
the general principles of organic synthesis, such as batch processing and the use of automated reactors, can be applied to scale up the production .
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-Azidoacetyl)amino]-2-deoxy-, 3,4,6-beta-D-mannopyranose Triacetate undergoes various types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas are commonly used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted mannopyranose derivatives.
Aplicaciones Científicas De Investigación
2-[(2-Azidoacetyl)amino]-2-deoxy-, 3,4,6-beta-D-mannopyranose Triacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in glycobiology research to study carbohydrate-protein interactions.
Medicine: Potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Limited industrial applications, primarily used in research and development.
Mecanismo De Acción
The mechanism of action of 2-[(2-Azidoacetyl)amino]-2-deoxy-, 3,4,6-beta-D-mannopyranose Triacetate involves its interaction with various molecular targets. The azido group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful in labeling and tracking studies in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
2-[(Azidoacetyl)amino]-2-deoxy-D-glucose: Similar structure but based on glucose instead of mannose.
2-[(Azidoacetyl)amino]-2-deoxy-D-galactose: Another similar compound based on galactose.
Uniqueness
What sets 2-[(2-Azidoacetyl)amino]-2-deoxy-, 3,4,6-beta-D-mannopyranose Triacetate apart is its specific configuration and the presence of the azido group, which provides unique reactivity and applications in research .
Propiedades
Fórmula molecular |
C14H20N4O9 |
|---|---|
Peso molecular |
388.33 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5S,6R)-3,4-diacetyloxy-5-[(2-azidoacetyl)amino]-6-hydroxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C14H20N4O9/c1-6(19)24-5-9-12(25-7(2)20)13(26-8(3)21)11(14(23)27-9)17-10(22)4-16-18-15/h9,11-14,23H,4-5H2,1-3H3,(H,17,22)/t9-,11+,12-,13-,14-/m1/s1 |
Clave InChI |
RESQIFNXKPQAHZ-RHZHCTOVSA-N |
SMILES isomérico |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)O)NC(=O)CN=[N+]=[N-])OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)OCC1C(C(C(C(O1)O)NC(=O)CN=[N+]=[N-])OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



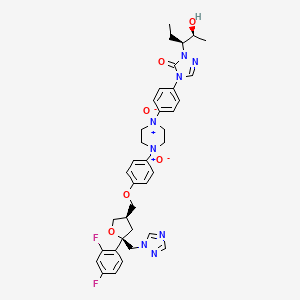
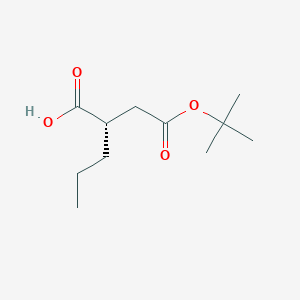
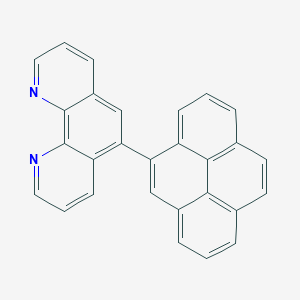
![[(3S,8S,9S,10R,13R,14S)-17-[(2R,4R,5S)-5-ethyl-4-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13429253.png)


![5-(3-(2-Phenylhydrazinyl)propyl)-5H-dibenzo[b,f]azepine](/img/structure/B13429263.png)

